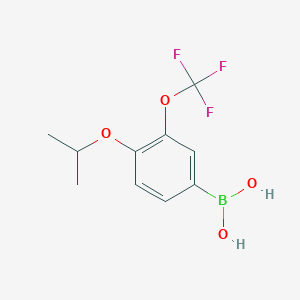
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both isopropoxy and trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Isopropoxy-3-trifluoromethoxyphenylboronic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the borylation of the corresponding aryl halide using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Although less common, the compound can undergo reduction reactions under specific conditions to yield different products.
Substitution: The compound is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Common Reagents and Conditions: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF). The reactions are often carried out at temperatures between 80°C and 120°C under an inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds, which have significant applications in various fields.
Scientific Research Applications
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid has numerous applications in scientific research, including:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. The compound’s unique functional groups allow for the creation of diverse chemical structures.
Biology: In biological research, the compound is used to develop boron-containing molecules that can act as enzyme inhibitors or probes for studying biological processes.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-trifluoromethoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of isopropoxy and trifluoromethoxy groups enhances the compound’s reactivity and stability, facilitating efficient coupling reactions.
Comparison with Similar Compounds
4-Isopropoxy-3-trifluoromethoxyphenylboronic acid can be compared with other similar compounds, such as:
4-Trifluoromethoxyphenylboronic acid: This compound lacks the isopropoxy group, which may result in different reactivity and applications.
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid: The presence of additional fluorine atoms can significantly alter the compound’s chemical properties and reactivity.
3-(Trifluoromethoxy)phenylboronic acid: This compound has a similar trifluoromethoxy group but differs in the position of the substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12BF3O4 |
|---|---|
Molecular Weight |
264.01 g/mol |
IUPAC Name |
[4-propan-2-yloxy-3-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-8-4-3-7(11(15)16)5-9(8)18-10(12,13)14/h3-6,15-16H,1-2H3 |
InChI Key |
OERLHQQYWRYQTA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)OC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















